1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methylnaphthyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea typically involves the reaction of 4-chloroaniline with 2-methylnaphthalene-1-isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorophenyl or methylnaphthyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-phenylurea: Similar structure but lacks the methylnaphthyl group.
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)thiourea: Contains a thiourea moiety instead of a urea moiety.
1-(4-Bromophenyl)-3-(2-methylnaphthalen-1-yl)urea: Similar structure but with a bromophenyl group instead of a chlorophenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-12-6-7-13-4-2-3-5-16(13)17(12)21-18(22)20-15-10-8-14(19)9-11-15/h2-11H,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXLQDAOTZASHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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